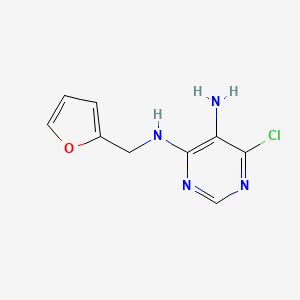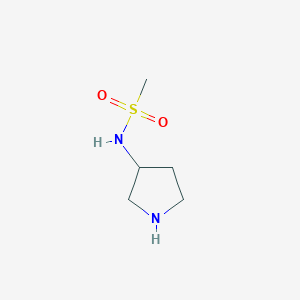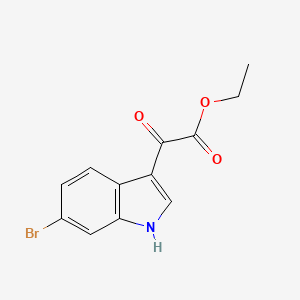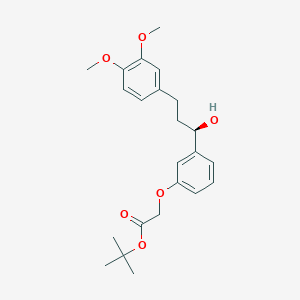
4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Biginelli reaction, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of related compounds has been determined by single crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P 2 1 / c. The molecule is almost planar and the dihedral angle between the planes of two aromatic rings is 2.2 (1)° .Wirkmechanismus
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed that this compound may act as a free radical scavenger, which could be beneficial in the prevention of oxidative stress and damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant, anti-inflammatory, and antidiabetic properties in animal models. It has also been shown to have protective effects against liver damage in animal models. In addition, this compound has been shown to have protective effects against neuronal cell death in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has low toxicity. It also has a high solubility in a variety of solvents, which makes it suitable for use in a variety of experiments. However, this compound also has several limitations, including its low stability, which can make it difficult to use in certain experiments. In addition, this compound can be difficult to purify, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole. It could be used to develop new compounds with potential therapeutic applications, such as compounds with anti-inflammatory, antioxidant, or antidiabetic properties. It could also be used to develop compounds with potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound could be used to develop compounds with potential applications in the treatment of cancer. Finally, this compound could be used to develop compounds with potential applications in the treatment of infectious diseases, such as HIV/AIDS.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including N-aryl-4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazoles, which have been studied for their anticancer and antimicrobial activities. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds, such as 2-benzyl-4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-ones, which have been studied for their antibacterial and antifungal activities.
Safety and Hazards
The safety data sheet for a related compound, “2-Methoxyphenylacetonitrile”, indicates that it causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-9-3-2-6(10)4-7(9)8-5-11-13-12-8/h2-5H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMGPFVADFGYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236957 | |
| Record name | 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803587-89-4 | |
| Record name | 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole, 5-(5-chloro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



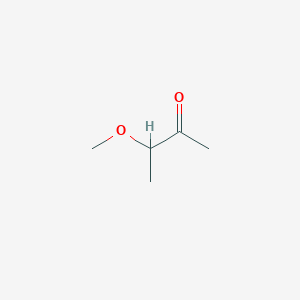
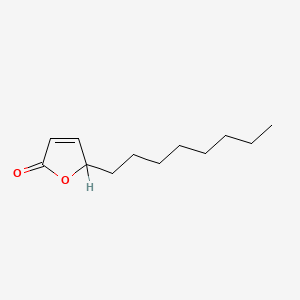

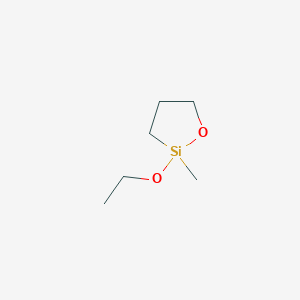
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B3048636.png)
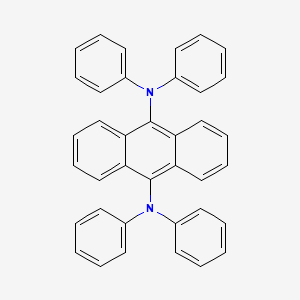


![[1,1':4',1''-Terphenyl]-4-carboxaldehyde](/img/structure/B3048647.png)
